molecular formula C4H7N3O B120892 2H-1,2,3-Triazole-2-ethanol CAS No. 146984-27-2

2H-1,2,3-Triazole-2-ethanol

Cat. No.: B120892
CAS No.: 146984-27-2
M. Wt: 113.12 g/mol
InChI Key: ZZZSPTGFCIPYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,2,3-Triazole-2-ethanol is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

The primary targets of 2H-1,2,3-Triazole-2-ethanol are likely to be biomolecular targets . The 1,2,3-triazole ring is known for its ability to form hydrogen bonding and bipolar interactions, which allows it to interact with these targets . This interaction can lead to various biological activities, including antiviral activity .

Mode of Action

The mode of action of this compound involves its interaction with its biomolecular targets. The 1,2,3-triazole ring is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Its ability to form hydrogen bonding and bipolar interactions allows it to interact with its targets . This interaction can lead to changes in the function of the targets, resulting in the observed biological activities.

Biochemical Pathways

It is known that 1,2,3-triazoles can have a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties . Therefore, it is likely that multiple pathways are affected by this compound.

Pharmacokinetics

The 1,2,3-triazole ring is known for its stability in both acidic and basic conditions , which suggests that it may have good bioavailability. Additionally, the ability of the 1,2,3-triazole ring to form hydrogen bonds and bipolar interactions could potentially enhance its absorption and distribution within the body .

Result of Action

The result of the action of this compound is likely to be dependent on the specific targets and pathways it affects. Given its potential antiviral activity , it may inhibit the replication cycle of viruses, allowing the body to eliminate them more easily. Additionally, if it interacts with targets involved in inflammation or platelet aggregation, it could potentially have anti-inflammatory or antiplatelet effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the stability of the 1,2,3-triazole ring and its ability to interact with its targets . Additionally, factors such as temperature and the presence of other substances could potentially influence its efficacy and stability.

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions: 2H-1,2,3-Triazole-2-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2H-1,2,3-Triazole-2-ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2H-1,2,3-Triazole-2-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(triazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c8-4-3-7-5-1-2-6-7/h1-2,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZSPTGFCIPYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435549
Record name 2H-1,2,3-Triazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146984-27-2
Record name 2H-1,2,3-Triazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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